CDK4 Potency: Methylamino vs Pyrrolidine Urea
The urea derivative synthesized from the target compound (BDBM6620; 3-{5-[(methylamino)methyl]-1H-pyrazol-3-yl}-1-{5-oxo-benzo[a]pyrrolizin-9-yl}urea) exhibits an IC₅₀ of 290 nM against CDK4/cyclin D1. In the same assay system, the pyrrolidine-substituted analog (BDBM6628; bearing a pyrrolidin-1-ylmethyl group at the 5-position instead of methylaminomethyl) shows an IC₅₀ of 470 nM, representing a 1.6-fold reduction in potency [1]. Both compounds were evaluated using identical in vitro kinase assay conditions with purified CDK4/cyclin D1 complexes, synthetic peptide substrates, and 50 µM ATP at 30 °C [2].
| Evidence Dimension | CDK4/cyclin D1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 290 nM (BDBM6620, urea derivative bearing 5-methylaminomethyl substituent) |
| Comparator Or Baseline | IC₅₀ = 470 nM (BDBM6628, urea derivative bearing 5-pyrrolidin-1-ylmethyl substituent) |
| Quantified Difference | 1.6-fold superior potency (290 vs 470 nM) |
| Conditions | In vitro kinase assay; purified CDK4/cyclin D1 [L188C]; G1 peptide substrate; 50 µM ATP; 30 °C; 45 min incubation |
Why This Matters
The methylamino substituent confers measurably better target engagement than the bulkier pyrrolidine isostere, directly impacting hit-to-lead decisions where nanomolar potency differentiation guides synthetic prioritization.
- [1] BindingDB. BDBM6620: Affinity Data IC₅₀ = 290 nM (CDK4/cyclin D1). BDBM6628: Affinity Data IC₅₀ = 470 nM (CDK4/cyclin D1). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=6620 View Source
- [2] BindingDB. Assay Description: In vitro kinase assays using synthetic peptides and purified enzymes; 50 µM ATP; 30 °C; 45 min. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=6620 View Source
